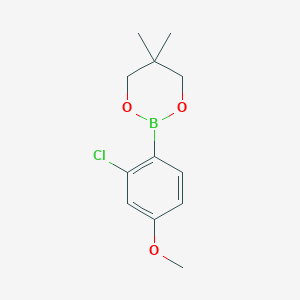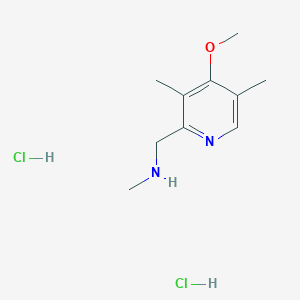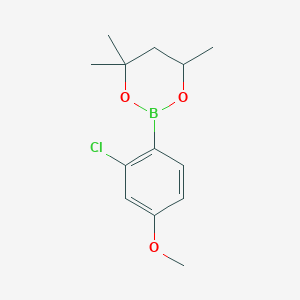
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-chloro-4-methoxybenzyl-5,5-dimethyl-1,3,2-dioxaborinane, is a boronic acid derivative that has been widely studied due to its potential applications in medicinal chemistry and biochemistry. The compound has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory. It has also been used in the synthesis of various drugs, such as antibiotics, antithrombotics, and anti-cancer agents.
科学研究应用
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been widely studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory. It has also been used in the synthesis of various drugs, such as antibiotics, antithrombotics, and anti-cancer agents. In addition, it has been used in the synthesis of various other compounds, such as insecticides, herbicides, and fungicides.
作用机制
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). It has been found to inhibit the activity of these enzymes by forming a reversible covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antibacterial, and antifungal activities. It has also been found to possess anti-cancer, antithrombotic, and anti-diabetic activities. In addition, it has been found to possess antioxidant, anti-allergic, and anti-angiogenic activities.
实验室实验的优点和局限性
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. In addition, it is relatively easy to synthesize, making it a good choice for laboratory experiments. However, it is important to note that this compound can be toxic, and should be handled with care.
未来方向
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of potential future directions. One potential direction is to further study its mechanism of action and its effects on various enzymes. Another potential direction is to explore its potential applications in the development of new drugs, such as antibiotics, antithrombotics, and anti-cancer agents. In addition, further research could be conducted to explore its potential applications in the development of new insecticides, herbicides, and fungicides. Finally, further research could be conducted to explore its potential applications in the development of new antioxidants, anti-allergens, and anti-angiogenic agents.
合成方法
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized via a variety of methods. One of the most common methods involves the reaction of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxybenzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yield. Another method involves the condensation of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxybenzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a strong acid, such as sulfuric acid. This method can also produce the desired compound in high yield.
属性
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOFATZEHAMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)






